An In-depth Technical Guide to 2-Bromo-4-fluoro-1,3-benzothiazole-6-carbonitrile: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide to 2-Bromo-4-fluoro-1,3-benzothiazole-6-carbonitrile: A Privileged Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Bromo-4-fluoro-1,3-benzothiazole-6-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical properties, a proposed synthetic route based on established methodologies, and its potential applications in drug development, all grounded in scientific literature.
Introduction: The Significance of the Benzothiazole Scaffold
Benzothiazole, a bicyclic heterocyclic compound, is a cornerstone in the field of medicinal chemistry. Its rigid structure, combined with the presence of nitrogen and sulfur heteroatoms, provides a unique framework for designing molecules with a wide array of biological activities.[1][2][3] Derivatives of benzothiazole have demonstrated a remarkable spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral activities.[1][2][3] The versatility of the benzothiazole nucleus allows for substitutions at various positions, enabling the fine-tuning of a compound's physicochemical properties and biological targets. The introduction of specific functional groups, such as halogens and nitriles, can significantly enhance the therapeutic potential of these molecules.
Physicochemical Properties of 2-Bromo-4-fluoro-1,3-benzothiazole-6-carbonitrile
2-Bromo-4-fluoro-1,3-benzothiazole-6-carbonitrile is a substituted benzothiazole with the molecular formula C₈H₂BrFN₂S. The presence of a bromine atom at the 2-position, a fluorine atom at the 4-position, and a nitrile group at the 6-position suggests its potential as a highly functionalized intermediate for the synthesis of more complex molecules.
| Property | Value | Source |
| CAS Number | 1427399-19-6 | [4] |
| Molecular Formula | C₈H₂BrFN₂S | [4] |
| Molecular Weight | 273.08 g/mol | Calculated |
| Appearance | Expected to be a solid | N/A |
| Purity | Typically available at ≥97% | [4] |
Synthesis of 2-Bromo-4-fluoro-1,3-benzothiazole-6-carbonitrile: A Proposed Experimental Protocol
The proposed starting material for this synthesis is 2-amino-4-fluorobenzonitrile .[8][9] The synthesis would proceed via an electrophilic cyclization reaction.
Proposed Reaction Scheme
Caption: Proposed synthesis workflow for 2-Bromo-4-fluoro-1,3-benzothiazole-6-carbonitrile.
Step-by-Step Experimental Protocol (Proposed)
Materials:
-
2-Amino-4-fluorobenzonitrile
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid (AcOH)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Water (deionized)
-
Ethanol or other suitable recrystallization solvent
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, condenser, filtration apparatus)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve 2-amino-4-fluorobenzonitrile (1 equivalent) and potassium thiocyanate (2.2 equivalents) in glacial acetic acid.
-
Bromination: Cool the mixture in an ice bath. Slowly add a solution of bromine (2.1 equivalents) in glacial acetic acid from the dropping funnel while maintaining the temperature below 10 °C. The dropwise addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by Thin Layer Chromatography).
-
Work-up: Pour the reaction mixture into a beaker containing ice water. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Isolation: The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-Bromo-4-fluoro-1,3-benzothiazole-6-carbonitrile.
Self-Validation: The purity of the final product should be assessed by determining its melting point and by spectroscopic analysis (NMR, IR, and Mass Spectrometry). The obtained data should be consistent with the expected structure.
Spectroscopic Characterization (Predicted)
As experimental spectra for 2-Bromo-4-fluoro-1,3-benzothiazole-6-carbonitrile are not publicly available, the following are predicted characteristic peaks based on the analysis of structurally similar compounds.[10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27]
-
¹H NMR: The spectrum is expected to show two aromatic protons in the downfield region. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the fluorine, bromine, and nitrile groups.
-
¹³C NMR: The spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the bromine (C2) will be significantly downfield. The carbon of the nitrile group will appear in the characteristic region for nitriles (around 115-120 ppm).[11][13][24][27]
-
FTIR (KBr): Characteristic absorption bands are expected for the C≡N stretch (around 2230 cm⁻¹), C=N stretch of the thiazole ring, and C-F and C-Br stretches.[10][18][20]
-
Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) and an (M+2)⁺ peak of similar intensity, which is characteristic of a compound containing one bromine atom.[21][25][28]
Applications in Drug Development: A Focus on Oncology
The benzothiazole scaffold is a well-recognized "privileged structure" in drug discovery, particularly in the development of anticancer agents.[1][2][29] The presence of a cyano group at the 6-position of the benzothiazole ring has been shown to be a key feature in several potent anticancer compounds.[1][2]
Mechanism of Action: Targeting Key Signaling Pathways
Many benzothiazole derivatives exert their anticancer effects by inhibiting critical enzymes involved in cancer cell proliferation and survival, such as protein kinases. The planar nature of the benzothiazole ring allows it to interact with the ATP-binding pocket of these enzymes.
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(Note: Image is a placeholder for the chemical structure with atoms numbered for clarity in the following tables.)